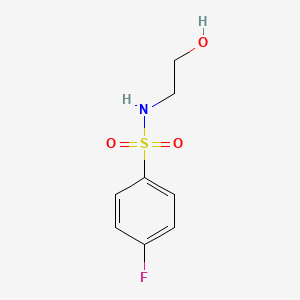

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMQROYAOUDXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255073 | |

| Record name | 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-49-3 | |

| Record name | 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethanolamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions, such as temperature, pressure, and mixing speed. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-N-(2-carboxyethyl)benzenesulfonamide.

Reduction: Formation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Research indicates that fluorinated benzenesulfonamides, including 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, can act as inhibitors of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors. The inhibition of these enzymes can disrupt tumor growth and proliferation, making them attractive targets for cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its effects involves covalent modification of the active site of carbonic anhydrases. This modification leads to irreversible inhibition of enzymatic activity, which is crucial for the survival of cancer cells under acidic conditions typical of tumor microenvironments .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving sulfonyl chlorides and amines. The introduction of the hydroxyethyl group enhances the compound's solubility and biological activity, providing a scaffold for further modifications to improve efficacy and selectivity against specific targets .

Derivative Exploration

Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For instance, modifications to the sulfonamide group or the introduction of additional functional groups can lead to compounds with improved binding affinity to carbonic anhydrases or other biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The hydroxyethyl group and the sulfonamide moiety play crucial roles in the binding and activity of the compound.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound likely improves water solubility compared to lipophilic groups like phenyl (logP ~2.5) or thiazol-2-yl. This aligns with VD10-35 (), where a hydroxyethylsulfonyl group contributes to targeting membrane-bound enzymes .

Synthetic Accessibility: The thiazol-2-yl derivative (38) was synthesized in 85% yield via alkylation with methyl iodide and calcium hydride, demonstrating efficient N-functionalization .

Biological Activity: Pyrrolidinyl-ethylphenoxy derivatives () show selectivity for α1A/α1D-adrenergic receptors, suggesting that bulky N-substituents can fine-tune receptor binding . Thiazol-2-yl and iodophenyl groups may enhance antimicrobial or antiproliferative activities due to electron-withdrawing effects or halogen bonding .

Thermal Stability :

- The thiazol-2-yl analog (38) has a melting point of 169–171°C, indicating moderate thermal stability, whereas hydroxyethyl derivatives may exhibit lower melting points due to increased flexibility .

Biological Activity

4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer. This compound exhibits unique biological activities that merit detailed investigation.

- IUPAC Name : this compound

- Empirical Formula : C₈H₁₀FNO₃S

- Molecular Weight : 207.24 g/mol

The biological activity of this compound primarily involves its antiandrogenic properties. It acts by inhibiting androgen receptor activity, which is crucial for the growth of prostate cancer cells. Research indicates that this compound can significantly reduce the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP cells, by disrupting androgen signaling pathways .

Biological Activity Overview

-

Antiandrogenic Activity :

- In vitro studies have demonstrated that this compound inhibits androgen-induced luciferase activity in cultured cells, indicating its potential as an antiandrogen agent .

- Treatment with this compound resulted in a marked decrease in the proliferation rate of LNCaP cells after 5 days, with even more significant effects observed by day 8 .

-

Therapeutic Potential :

- The compound is being explored for its efficacy in treating BPH and prostate carcinoma, leveraging its ability to modulate androgen receptor activity effectively .

- Its structure allows for modifications that could enhance its pharmacological properties, making it a candidate for further development as a therapeutic agent against prostate-related diseases .

Table 1: Summary of Key Findings on this compound

Discussion

The findings surrounding this compound highlight its promising role in targeting androgen signaling pathways critical in prostate cancer progression. The ability to inhibit cell proliferation in vitro suggests that further studies are warranted to explore its efficacy in vivo and its potential side effects.

Future Directions

Further research should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and long-term effects of this compound in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects suffering from BPH or prostate cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with 2-aminoethanol. Key steps include:

- Using bases like triethylamine (TEA) or sodium hydroxide to deprotonate the amine group and facilitate sulfonamide bond formation .

- Solvent selection (e.g., dichloromethane or dimethylformamide) to balance reactivity and solubility .

- Temperature control (0–25°C) to minimize side reactions.

- Optimization : Yield improvements require stoichiometric adjustments (1:1.2 molar ratio of sulfonyl chloride to amine) and purification via recrystallization or column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify fluorine positioning and hydroxyethyl group integration. For example, the hydroxyethyl proton resonates at δ 3.5–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHFNOS) with <2 ppm error .

- X-ray Crystallography : Resolve bond angles (e.g., S–N–C at ~115°) and confirm sulfonamide geometry .

Advanced Research Questions

Q. How does the hydroxyethyl group influence the compound’s stability under acidic or basic conditions?

- Experimental Design :

- Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Findings : The hydroxyethyl group increases susceptibility to hydrolysis at pH >10 due to intramolecular hydrogen bonding weakening the sulfonamide bond .

- Mitigation : Stabilize via derivatization (e.g., acetylation of the hydroxyl group) .

Q. What strategies are effective for resolving contradictory data in bioactivity studies of this compound?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from:

- Solvent Effects : DMSO >1% can denature proteins; use alternative solvents like PBS .

- Assay Conditions : Validate pH (7.4 vs. 6.8) and ionic strength to match physiological environments .

- Resolution : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding kinetics and enzymatic activity assays) .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

- Workflow :

- Docking Simulations : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Prioritize poses with sulfonamide oxygen coordinating the active-site zinc ion .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns; analyze hydrogen bond persistence between the hydroxyethyl group and Thr-199 .

- Validation : Correlate computational ΔG values with experimental IC data .

Q. What are the challenges in scaling up the synthesis without compromising purity?

- Key Issues :

- Exothermic Reactions : Implement temperature-controlled batch reactors to prevent thermal degradation .

- Byproduct Formation : Monitor intermediates via inline FTIR to detect sulfonic acid byproducts early .

Methodological Resources

- Spectral Data : PubChem CID 2802314 provides validated -NMR and IR spectra .

- Crystallographic Standards : Refer to Acta Crystallographica Section E for bond-length/angle benchmarks (e.g., S–O bonds: 1.43–1.45 Å) .

- Toxicity Screening : Use EPA DSSTox (DTXSID6066575) for preliminary ecotoxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.